molecular formula C16H9BrClNO2 B2617359 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 725217-59-4

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No. B2617359
CAS RN: 725217-59-4
M. Wt: 362.61
InChI Key: SMECLDDYEFWFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid, or 2-BPCQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated quinoline derivative that has been used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other chemicals. Additionally, 2-BPCQ has been used in a variety of biological and biochemical studies, such as in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways.

Scientific Research Applications

2-BPCQ has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-BPCQ has been used in the study of protein-protein interactions, as it can bind to certain proteins and modulate their activity. Furthermore, 2-BPCQ has been used in the study of biochemical pathways, such as the study of the effects of certain drugs on the body.

Advantages and Limitations for Lab Experiments

2-BPCQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, it is relatively stable, and it can be stored for long periods of time without degradation. However, there are also some limitations to its use. It is not water soluble, and it is not very soluble in organic solvents. Additionally, it can be toxic in high concentrations.

Future Directions

2-BPCQ has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals, agrochemicals, and other chemicals. Additionally, it could be used in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways. Furthermore, it could be used in the study of the effects of certain drugs on the body. Finally, it could be used in the development of new methods of synthesis for other compounds.

Synthesis Methods

2-BPCQ can be synthesized by a variety of methods. One common method is the reaction of 3-bromophenol with 8-chloroquinoline in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 2-BPCQ and other byproducts, such as 3-bromo-8-chloroquinoline, 3-bromo-4-chloroquinoline, and 3-bromo-5-chloroquinoline. Other methods of synthesis include the reaction of 3-bromophenol with quinoline-4-carboxylic acid, or the reaction of 3-bromophenol with 8-chloro-4-quinolinecarboxylic acid.

properties

IUPAC Name

2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMECLDDYEFWFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

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